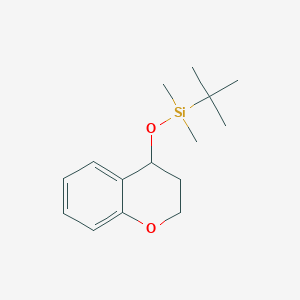

Tert-butyl(chroman-4-yloxy)dimethylsilane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTVNAPSTIULIIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl Chroman 4 Yloxy Dimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of proton and carbon signals, elucidation of through-bond and through-space correlations, and insight into the molecule's preferred conformation.

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectra provide the initial and most critical data for structural assignment. The ¹H NMR spectrum reveals the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum indicates the number of unique carbon atoms and their respective chemical shifts.

¹H NMR Spectroscopy: The proton NMR spectrum of Tert-butyl(chroman-4-yloxy)dimethylsilane is expected to exhibit distinct signals corresponding to the protons of the chroman ring system, the dimethylsilyl group, and the tert-butyl group. The aromatic protons of the chroman moiety would appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with multiplicities dictated by their coupling to adjacent protons. The benzylic protons at the C2 position and the aliphatic protons at the C3 position of the chroman ring would resonate in the upfield region, as would the methine proton at C4, which is deshielded due to the adjacent oxygen atom. The two methyl groups of the dimethylsilyl moiety are expected to produce a sharp singlet, as would the nine equivalent protons of the tert-butyl group, with a characteristic upfield chemical shift.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display signals for all carbon atoms in the molecule. The aromatic carbons of the chroman ring would be observed in the δ 110-160 ppm range. The carbon atoms of the silyl (B83357) ether moiety, including the C4 of the chroman ring, the methyl carbons of the dimethylsilyl group, and the quaternary and methyl carbons of the tert-butyl group, would have characteristic chemical shifts that are influenced by the electronegativity of the silicon and oxygen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 160 |

| O-CH-Ar (C4-H) | 4.5 - 5.0 | 65 - 75 |

| O-CH₂- (C2-H₂) | 4.0 - 4.5 | 60 - 70 |

| -CH₂- (C3-H₂) | 1.8 - 2.5 | 20 - 30 |

| Si-(CH₃)₂ | 0.1 - 0.3 | -5 - 5 |

| C(CH₃)₃ | 0.8 - 1.0 | 25 - 30 (CH₃), 18 - 22 (quat. C) |

Note: These are predicted chemical shift ranges and actual experimental values may vary based on solvent and other experimental conditions.

Application of Two-Dimensional (2D) NMR Techniques for Elucidating Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments is essential. These include Correlation SpectroscopY (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect SpectroscopY (NOESY).

COSY: This experiment would reveal proton-proton coupling networks. For instance, correlations would be expected between the aromatic protons, as well as between the protons on the C2, C3, and C4 positions of the chroman ring, confirming their sequential arrangement.

HSQC: This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

NOESY: This technique identifies protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule. For example, NOE correlations between the protons of the tert-butyl group and specific protons on the chroman ring could indicate the spatial orientation of the bulky silyl ether group relative to the ring system.

Conformational Analysis via NMR Spectroscopic Data

The conformation of the dihydropyran ring in the chroman moiety can be investigated using NMR data. The coupling constants (J-values) between the protons on C2, C3, and C4, obtained from the high-resolution ¹H NMR spectrum, can be used in conjunction with the Karplus equation to estimate the dihedral angles between these protons. This information, combined with through-space correlations from NOESY experiments, would allow for the determination of the preferred chair or boat-like conformation of the heterocyclic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₁₅H₂₄O₂Si.

The electron ionization (EI) mass spectrum would likely exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be characterized by the loss of stable neutral fragments. A prominent fragment would be expected from the cleavage of the tert-butyl group, resulting in an [M-57]⁺ ion. Other characteristic fragmentations could involve the loss of a methyl group from the silicon atom ([M-15]⁺) or cleavage of the Si-O bond.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Notes |

| 264 | [C₁₅H₂₄O₂Si]⁺ | Molecular Ion (M⁺) |

| 249 | [M - CH₃]⁺ | Loss of a methyl group |

| 207 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group |

| 147 | [C₉H₇O₂]⁺ | Fragment from the chroman-4-ol core after Si-O cleavage |

| 73 | [(CH₃)₂SiOH]⁺ | Fragment from the silyl ether portion |

| 57 | [C(CH₃)₃]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy in the Context of Functional Group Transformations

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. In the context of the synthesis of this compound from chroman-4-ol, IR spectroscopy can be used to monitor the progress of the reaction. The disappearance of the broad O-H stretching band of the starting alcohol (typically around 3200-3600 cm⁻¹) and the appearance of characteristic C-O and Si-O stretching vibrations in the product would signify the successful formation of the silyl ether.

The IR spectrum of this compound would be expected to show the following characteristic absorption bands:

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong bands in the 1000-1300 cm⁻¹ region corresponding to the C-O-C ether linkage in the chroman ring and the C-O-Si linkage of the silyl ether.

Si-CH₃ vibrations: Characteristic bands for the dimethylsilyl group, including a symmetric deformation (umbrella mode) around 1250 cm⁻¹ and a rocking vibration around 840 cm⁻¹.

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers an unambiguous determination of the molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and torsion angles. This data would definitively establish the connectivity and stereochemistry of the molecule, and reveal the precise conformation of the chroman ring and the orientation of the bulky tert-butyldimethylsilyl group in the crystal lattice. Furthermore, analysis of the crystal packing would provide insights into intermolecular interactions, such as van der Waals forces, that govern the solid-state assembly.

Reactivity and Synthetic Transformations Involving Tert Butyl Chroman 4 Yloxy Dimethylsilane

Role as a Strategically Removable Protecting Group for Hydroxyl Functionality

The tert-butyldimethylsilyl (TBDMS) group is a widely utilized protecting group for hydroxyl functionalities in multi-step organic synthesis. Its popularity stems from the ease of installation, stability to a broad range of reaction conditions, and the numerous methods available for its selective removal. In Tert-butyl(chroman-4-yloxy)dimethylsilane, the TBDMS group masks the hydroxyl group of chroman-4-ol, preventing it from undergoing unwanted reactions while transformations are carried out on other parts of the molecule.

Participation in Carbon-Carbon Bond Forming Reactions

While the primary role of the silyl (B83357) group in this compound is protection, silyl derivatives can, in principle, participate in certain carbon-carbon bond-forming reactions. However, it is important to note that the tert-butyldimethylsilyl group is generally not the preferred silyl moiety for these transformations due to its steric bulk and the strength of the silicon-oxygen bond. Other organosilicon species are typically employed.

Cross-Coupling Reactions Involving Silyl Derivatives (e.g., Hiyama Couplings)

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or triflate to form a new carbon-carbon bond. nih.govkennesaw.edu For this reaction to occur, the organosilane typically requires activation, often by a fluoride (B91410) source like TBAF, to form a hypervalent silicon species that can undergo transmetalation to the palladium center. nih.gov

In the context of this compound, direct participation in a Hiyama coupling is not expected as the silicon atom is bonded to oxygen, not to a carbon atom that would be transferred in the coupling reaction. For a Hiyama-type reaction, one would need an organosilane where the chroman moiety is attached to silicon via a carbon-silicon bond.

Oxidative Transformations (e.g., Fleming-Tamao Oxidations)

The Fleming-Tamao oxidation is a powerful method for the conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively transforming an organosilane into an alcohol with retention of stereochemistry. jk-sci.comwikipedia.org This reaction typically involves a two-step process: activation of the C-Si bond followed by oxidation with a peracid or hydrogen peroxide. wikipedia.orgorganic-chemistry.org

Similar to the Hiyama coupling, the Fleming-Tamao oxidation requires a carbon-silicon bond. As this compound is a silyl ether with a silicon-oxygen bond, it would not undergo a standard Fleming-Tamao oxidation. The substrate for such a reaction would need to be a derivative of chroman where a carbon atom of the chroman ring system is directly bonded to a silyl group.

Mechanistic Insights into Silyl Group Transformations and Cleavage

The cleavage of the silicon-oxygen bond in TBDMS ethers, such as this compound, is the most relevant transformation for this class of compounds. The mechanism of this cleavage depends on the reagents employed.

Under fluoride-mediated conditions (e.g., with TBAF), the fluoride ion acts as a potent nucleophile that attacks the silicon atom. Silicon's ability to form hypervalent intermediates is key to this process. The attack of fluoride leads to a pentacoordinate silicate (B1173343) intermediate. This intermediate then fragments, breaking the silicon-oxygen bond and forming a strong silicon-fluoride bond, which is the thermodynamic driving force for the reaction. The other product is the corresponding alkoxide, which is subsequently protonated upon workup to yield the free alcohol.

In acidic media, the mechanism involves protonation of the ether oxygen, making it a better leaving group. A nucleophile, typically water or an alcohol from the solvent, then attacks the silicon center, leading to the cleavage of the Si-O bond. The greater steric hindrance around the silicon atom in TBDMS ethers compared to TMS ethers accounts for their increased stability toward acid-catalyzed hydrolysis.

Applications of Tert Butyl Chroman 4 Yloxy Dimethylsilane in Complex Organic Synthesis

Utilization as a Key Intermediate in Multistep Synthetic Sequences

The protection of the 4-hydroxyl group of chromanol as a tert-butyldimethylsilyl ether is a critical step in numerous synthetic routes. This protection strategy is essential when the synthesis involves reactions that are incompatible with a free hydroxyl group, such as those involving strong bases, organometallic reagents, or certain oxidizing and reducing agents. The stability of the TBDMS group under a wide range of reaction conditions makes it a versatile choice for complex, multistep syntheses. neliti.com

For instance, in the synthesis of various substituted chroman derivatives, the protection of the 4-hydroxyl group allows for selective modifications at other positions of the chroman ring or on appended functional groups. Once the desired modifications are complete, the silyl (B83357) ether can be selectively removed, typically using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or acidic conditions, to reveal the free hydroxyl group in the final product or at a later synthetic stage. libretexts.org

The following table summarizes the role of silyl ether protecting groups in synthetic sequences:

| Protecting Group | Typical Reagents for Introduction | Conditions for Removal | Key Advantages in Multistep Synthesis |

| Tert-butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole (B134444), DMF | TBAF, THF; Acetic acid, THF, H₂O | High stability to a wide range of reagents, ease of introduction and selective removal. |

| Triethylsilyl (TES) | TES-Cl, pyridine | Mild acid | Less sterically hindered than TBDMS, allowing for selective protection in some cases. |

| Triisopropylsilyl (TIPS) | TIPS-Cl, imidazole, DMF | TBAF, THF | More sterically hindered, providing greater stability and selectivity. |

| Tert-butyldiphenylsilyl (TBDPS) | TBDPS-Cl, imidazole, DMF | TBAF, THF | Very high stability, often used when other silyl ethers are not robust enough. |

Stereoselective Synthetic Strategies Employing Silyl Chroman Ethers

The preparation of enantiomerically pure chromanols is of significant interest due to the stereospecific bioactivity of many chroman-containing compounds. One strategy to obtain enantiopure chromanols is through the kinetic resolution of a racemic mixture. While direct enzymatic or chemical kinetic resolution of chroman-4-ol itself has been explored, the derivatization of the hydroxyl group into a silyl ether can play a role in certain resolution strategies. researchgate.netnih.gov

In a kinetic resolution process, the two enantiomers of a racemic compound react at different rates with a chiral reagent or catalyst, leading to the separation of the enantiomers. The formation of a silyl ether derivative can be a key step in this process. For example, a racemic mixture of chroman-4-ol can be converted to racemic Tert-butyl(chroman-4-yloxy)dimethylsilane. This derivative can then be subjected to an enantioselective reaction, such as a hydrolysis catalyzed by a chiral enzyme or a reaction with a chiral reagent, that proceeds at different rates for the two enantiomers of the silyl ether. This differential reactivity allows for the separation of the unreacted, enantiomerically enriched silyl ether from the product. Subsequent removal of the silyl group from the enriched ether provides the enantiopure chromanol. researchgate.net

The table below outlines the general steps in a kinetic resolution involving a silyl ether derivative:

| Step | Description | Purpose |

| 1. Protection | Racemic chroman-4-ol is converted to racemic this compound. | To introduce a handle for the resolution step and potentially enhance selectivity. |

| 2. Kinetic Resolution | The racemic silyl ether is treated with a chiral reagent or catalyst that selectively reacts with one enantiomer. | To achieve separation of the enantiomers based on differential reaction rates. |

| 3. Separation | The unreacted, enantiomerically enriched silyl ether is separated from the reaction product. | To isolate the desired enantiomer in its protected form. |

| 4. Deprotection | The silyl group is removed from the enriched silyl ether. | To yield the enantiopure chroman-4-ol. |

Contribution to the Total Synthesis of Biologically Active Chroman-Containing Natural Products and Analogs

The chroman framework is a core component of numerous biologically active natural products, including pterocarpans, which exhibit a range of pharmacological activities such as antifungal, anti-inflammatory, and anticancer properties. The total synthesis of these complex molecules often relies on the use of protecting groups to mask reactive functionalities, and silyl ethers are frequently employed for this purpose. researchgate.net

The following table lists some biologically active chroman-containing natural products and the potential role of silyl ether intermediates in their synthesis:

| Natural Product | Biological Activity | Potential Role of Silyl Ether Intermediate in Synthesis |

| Medicarpin (B1676140) | Antifungal, anti-osteoporotic | Protection of the chroman-4-ol hydroxyl group during the construction of the pterocarpan (B192222) skeleton. |

| Dalbergin | Antioxidant, anti-inflammatory | Masking of the hydroxyl group to allow for selective functionalization of the aromatic rings. |

| Vestitol | Estrogenic, antifungal | Protection of the chromanol moiety during coupling reactions to build the molecular framework. |

Theoretical and Computational Investigations of Tert Butyl Chroman 4 Yloxy Dimethylsilane

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for elucidating the electronic structure and molecular properties of complex organic molecules like Tert-butyl(chroman-4-yloxy)dimethylsilane. While direct computational studies on this specific molecule are not extensively published, data from analogous chromene and chroman derivatives allow for a robust theoretical characterization. bohrium.comd-nb.info

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. bohrium.comresearchgate.net Key properties that can be determined include the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The MEP map provides a visualization of the charge distribution and is useful for identifying electrophilic and nucleophilic sites within the molecule. researchgate.net For this compound, the oxygen atoms of the chroman ether and the silyl (B83357) ether moieties are expected to be regions of high electron density (negative potential), making them susceptible to electrophilic attack. Conversely, regions around the hydrogen atoms and the silicon atom would exhibit a more positive potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. d-nb.inforsc.org A smaller energy gap generally implies higher reactivity. d-nb.info For chromone (B188151) derivatives, these calculated values provide insights into their biological and chemical activities. d-nb.infodntb.gov.ua Based on related structures, the calculated electronic properties for a model chroman system are summarized in the table below.

Table 1: Calculated Electronic Properties for a Model Chroman System Data is representative and based on calculations for analogous chromene/chroman structures.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.1 D |

Conformational Landscape Analysis and Energy Minimization Studies

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical properties and chemical behavior. The molecule consists of a semi-rigid chroman ring system and a sterically demanding, flexible tert-butyldimethylsilyl group linked by an ether oxygen.

The dihydropyran ring of the chroman moiety is not planar and typically adopts a half-chair or sofa conformation to minimize steric and torsional strain. Energy minimization studies using computational methods can predict the most stable conformation. The position of the bulky tert-butyl(dimethylsilanyloxy) group at the C4 position can be either axial or pseudo-axial, or equatorial or pseudo-equatorial. Due to the significant steric bulk of the silyl ether group, the lowest energy conformation is expected to place this substituent in a pseudo-equatorial position to avoid unfavorable 1,3-diaxial interactions with the protons on the aromatic ring.

Furthermore, there is rotational freedom around the C4-O and O-Si bonds. The conformational landscape is defined by the potential energy surface associated with the rotation of these bonds. The bulky tert-butyl group restricts this rotation significantly, favoring conformations that minimize steric clashes with the chroman ring system. Energy minimization calculations help identify the global and local minima on this potential energy surface, corresponding to the most stable and metastable conformations, respectively.

Table 2: Predicted Key Dihedral Angles for the Lowest Energy Conformer Angles are estimations based on minimized structures of similar chroman derivatives.

| Atoms Defining Dihedral Angle | Predicted Angle (°) |

|---|---|

| C2-C3-C4-O(silyl) | -175 |

| C3-C4-O-Si | 160 |

| C4-O-Si-C(tert-butyl) | 65 |

Mechanistic Modeling of Silylation and Desilylation Processes

Silylation Mechanism: The formation of this compound involves the silylation of the precursor alcohol, chroman-4-ol, with a silylating agent like tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is typically catalyzed by a nucleophilic base, such as imidazole (B134444) or 4-(dimethylamino)pyridine (DMAP), in an aprotic solvent like DMF. organic-chemistry.orguni-muenchen.de

The generally accepted mechanism for base-catalyzed silylation proceeds through the following steps: uni-muenchen.detotal-synthesis.com

Activation of the Silylating Agent: The base (e.g., imidazole) acts as a nucleophile, attacking the silicon atom of TBDMSCl. This displaces the chloride ion and forms a highly reactive silylimidazolium intermediate. organic-chemistry.org

Nucleophilic Attack by Alcohol: The hydroxyl group of chroman-4-ol then attacks the activated silicon center of the silylimidazolium species.

Product Formation: A proton is transferred from the alcohol's oxygen to the imidazole leaving group, releasing the silyl ether product and regenerating the catalyst's conjugate acid. An auxiliary base is often required to neutralize this acid and continue the catalytic cycle. uni-muenchen.de

This process is believed to involve an associative substitution pathway with a transient, high-energy pentavalent silicon intermediate. total-synthesis.com

Desilylation Mechanism: The cleavage of the silyl ether back to the alcohol (desilylation) is a crucial process in synthetic chemistry where silyl groups are used for protection. wikipedia.org The most common method for removing a TBDMS group involves the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). organic-chemistry.orgresearchgate.net

The fluoride-mediated desilylation mechanism is driven by the formation of a very strong Si-F bond (bond energy ~135 kcal/mol). princeton.edu The mechanism involves:

Nucleophilic Attack: The small and highly nucleophilic fluoride ion attacks the silicon atom of the silyl ether.

Formation of a Pentavalent Intermediate: This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate, typically with a trigonal bipyramidal geometry. princeton.edustackexchange.comu-tokyo.ac.jp

Cleavage: The C4-O bond of the chroman moiety acts as a leaving group, breaking away to form the chroman-4-alkoxide. The other product is tert-butyldimethylfluorosilane.

Protonation: A subsequent workup with a proton source neutralizes the alkoxide to yield the final chroman-4-ol product.

Acid-catalyzed desilylation is also possible, which typically involves protonation of the ether oxygen followed by nucleophilic attack on the silicon atom by water or another nucleophile. stackexchange.com

Linear Free-Energy Relationship (LFER) Studies in Silylation-Based Reactions

Linear Free-Energy Relationships (LFERs), most notably the Hammett equation, provide a quantitative framework for understanding how substituents on an aromatic ring influence reaction rates and equilibria. ic.ac.ukwikipedia.org The Hammett equation is given by:

log(k/k₀) = σρ

where k is the rate constant for a reaction with a substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the nature and position of the substituent), and ρ (rho) is the reaction constant. wikipedia.orglibretexts.org The reaction constant, ρ, measures the sensitivity of the reaction to the electronic effects of the substituents. ic.ac.uklibretexts.org Its sign and magnitude provide valuable mechanistic insights. ic.ac.uk

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (EWGs), suggesting a buildup of negative charge (or loss of positive charge) in the transition state of the rate-determining step. wikipedia.org

A negative ρ value indicates that the reaction is accelerated by electron-donating groups (EDGs), suggesting a buildup of positive charge (or loss of negative charge) in the transition state. ic.ac.uk

Studies on the silylation of substituted secondary alcohols with TBDMSCl have utilized Hammett plots to probe the reaction mechanism. nih.gov In one such study involving the silylation of substituted 1-(naphthalen-1-yl)ethanol, a non-linear (V-shaped) Hammett plot was observed. nih.gov This indicates a change in the reaction mechanism or the nature of the transition state as the electronic character of the substituent changes from donating to withdrawing. nih.gov

For donor-substituted alcohols, a small positive slope (ρ = +0.09) was found, while acceptor-substituted alcohols correlated with a larger negative slope (ρ = -0.48). nih.gov The small positive ρ for EDGs suggests a transition state with very little charge buildup on the alcohol oxygen. The negative ρ for EWGs suggests a shift towards a transition state with more positive charge development, possibly involving greater separation of the silylating agent and the leaving group or a more "cationic" silicon center. nih.govresearchgate.net

Applying these findings to the silylation of a substituted chroman-4-ol would allow for a deeper understanding of the electronic demands of the transition state.

Table 3: Representative Hammett Plot Data for Silylation of Substituted Aryl Alcohols Data adapted from a study on the silylation of C4-substituted 1-(naphthalen-1-yl)ethanols with TBDMSCl. nih.gov

| Substituent (X) | Substituent Constant (σ) | Relative Rate (log(kX/kH)) |

|---|---|---|

| -OMe (donor) | -0.27 | -0.01 |

| -Me (donor) | -0.17 | -0.02 |

| -H (reference) | 0.00 | 0.00 |

| -F (acceptor) | 0.06 | -0.06 |

| -Cl (acceptor) | 0.23 | -0.13 |

| -Br (acceptor) | 0.23 | -0.15 |

| -CF3 (acceptor) | 0.54 | -0.25 |

Future Research Directions and Emerging Trends in Silyl Chroman Ether Chemistry

Development of Novel and Sustainable Synthetic Routes to Silyl (B83357) Chroman Ethers

The synthesis of silyl ethers has traditionally relied on the reaction of an alcohol with a silyl halide, often in the presence of an amine base. wikipedia.org While effective, these methods can generate stoichiometric amounts of salt byproducts. Modern research is intensely focused on developing more sustainable and atom-economical alternatives.

A highly promising and environmentally friendly approach is the dehydrogenative coupling (or dehydrocoupling) of alcohols with hydrosilanes. mdpi.comresearcher.life This method is exceptionally "green" as its only byproduct is hydrogen gas. mdpi.com The development of catalytic systems for this transformation has shifted from precious metals like platinum and rhodium to catalysts based on inexpensive, earth-abundant metals such as copper and iron. dicp.ac.cn For instance, copper-catalyzed dehydrocoupling polymerization has been shown to produce poly(silyl ether)s in high yields and with high molecular weights, demonstrating the efficiency of this sustainable approach. dicp.ac.cn Another sustainable method employs sodium hydroxide (B78521) as a simple, inexpensive catalyst for the cross-dehydrogenative coupling of alcohols and hydrosilanes, avoiding salt byproducts under mild conditions. organic-chemistry.org

These advancements pave the way for more sustainable syntheses of silyl chroman ethers, reducing waste and reliance on hazardous reagents.

Table 1: Comparison of Synthetic Routes to Silyl Ethers

| Method | Typical Reagents | Catalyst Examples | Key Byproduct(s) | Sustainability Profile |

|---|---|---|---|---|

| Traditional Silylation | Silyl Halide (e.g., TBDMS-Cl), Alcohol | Amine Base (e.g., Imidazole) wikipedia.org | Ammonium Salt | Low atom economy; generates stoichiometric waste. |

| Dehydrogenative Coupling | Hydrosilane, Alcohol | Cu, Fe, NaOH dicp.ac.cnorganic-chemistry.org | Hydrogen (H₂) mdpi.com | High atom economy; environmentally benign byproduct. |

Exploration of Undiscovered Reactivity Profiles for Tert-butyl(chroman-4-yloxy)dimethylsilane

The reactivity of this compound is primarily defined by the chemistry of the tert-butyldimethylsilyl (TBDMS) ether. This group is known for its stability under a wide range of conditions, yet it can be selectively cleaved using fluoride (B91410) ion sources (like TBAF) or acidic conditions. nih.govrsc.org However, the unique juxtaposition of the silyl ether and the chroman ring system suggests a landscape of unexplored reactivity.

Future research could investigate several intriguing possibilities:

Intramolecular Rearrangements: The potential for silyl group migration, such as a Brook-type rearrangement, could be explored under specific basic or thermal conditions, potentially leading to novel silicon-containing chroman isomers. organic-chemistry.org

Directed Reactions: The silyloxy group could function as a directing group in electrophilic aromatic substitution reactions on the chroman's benzene (B151609) ring, controlling the regioselectivity to access new functionalized derivatives.

Radical and Photochemical Reactions: The behavior of the compound under radical or photochemical conditions is largely unknown. Such studies could reveal novel fragmentation or cyclization pathways.

Lewis Acid-Mediated Transformations: Interaction with various Lewis acids could activate either the silyl ether bond or the ether oxygen within the chroman ring, leading to skeletal rearrangements or ring-opening reactions, providing access to new molecular scaffolds.

Table 2: Potential Areas of Reactivity Exploration

| Reaction Class | Potential Outcome | Rationale |

|---|---|---|

| Intramolecular Rearrangement | Silyl group migration from oxygen to carbon. | Exploiting the potential for Brook-type rearrangements. organic-chemistry.org |

| Directed Aromatic Substitution | Regioselective functionalization of the aromatic ring. | The silyloxy group may influence the position of electrophilic attack. |

| Ring-Opening/Rearrangement | Formation of novel phenolic structures. | Lewis acid activation of the chroman's cyclic ether. |

Design of Advanced Catalytic Systems for Selective Silylation and Deprotection

The precision of installing and removing silyl protecting groups is critical in multi-step synthesis. The future in this area lies in the design of highly selective catalytic systems that can differentiate between similar functional groups.

For Silylation: Research is moving beyond achieving selectivity based purely on sterics (e.g., primary vs. secondary alcohols). wikipedia.org Advanced organocatalytic systems are being developed that can achieve substrate-selective silylation based on the recognition of remote functional groups within a molecule. nih.govresearchgate.net For example, catalyst-controlled protocols have been reported that selectively silylate a specific primary alcohol in the presence of other, sterically similar primary alcohols by recognizing a functional group elsewhere in the molecule. nih.gov This level of "molecular recognition" by a catalyst represents a significant leap in synthetic capability.

For Deprotection: The development of catalytic deprotection methods offers significant advantages over the common use of stoichiometric reagents like TBAF. acs.org Advanced systems can achieve remarkable chemoselectivity.

Lithium acetate (B1210297) (LiOAc) has been used as a catalyst for the highly selective deprotection of phenolic silyl ethers in the presence of aliphatic silyl ethers, epoxides, and acetates. acs.org

Wilkinson's catalyst in combination with catechol borane (B79455) allows for the reductive deprotection of certain silyl ethers with high selectivity. nih.gov

Trimethylsilyl (B98337) bromide (TMSBr) in catalytic amounts can chemoselectively cleave a wide range of alkyl silyl ethers (like TBS) in high yield while leaving aryl silyl ethers intact. rsc.org

These catalytic methods provide milder reaction conditions, reduce waste, and offer a higher degree of selectivity than traditional approaches. rsc.orggelest.com

Table 3: Examples of Advanced Catalytic Systems

| Process | Catalyst System | Selectivity Achieved | Reference |

|---|---|---|---|

| Silylation | Chiral Organocatalysts | Substrate-selective silylation based on remote functional group recognition. | nih.gov |

| Deprotection | LiOAc in moist DMF | Cleaves aryl silyl ethers in the presence of aliphatic silyl ethers. | acs.org |

| Deprotection | Wilkinson's Catalyst / Catechol Borane | Reductive deprotection with unique selectivity profiles. | nih.gov |

| Deprotection | Catalytic TMSBr in Methanol (B129727) | Cleaves alkyl silyl ethers in the presence of aryl silyl ethers. | rsc.org |

Computational Design and Prediction of Novel Silyl Chroman Ether Architectures

Computational chemistry is an increasingly powerful tool for accelerating materials and drug discovery. For silyl chroman ethers, computational methods can guide research by predicting the properties and reactivity of novel structures before they are synthesized in the lab.

Ab initio and Density Functional Theory (DFT) calculations can be employed to study the fundamental nature of the silicon-oxygen bond within the chroman framework. acs.org These studies can elucidate the effects of different substituents on the silicon atom or the chroman ring, predicting their influence on bond strength, stability, and susceptibility to cleavage.

Predictive Modeling for Materials Science: The hydrolytic stability of the silyl ether bond is a key parameter. By computationally modeling different silyl ether derivatives (e.g., replacing tert-butyl with other groups), researchers can predict their degradation rates under specific conditions. This is highly valuable for designing tunable, acid-sensitive biomaterials for applications like drug delivery or tissue engineering, where precise control over degradation is essential. acs.org

Reaction Mechanism Simulation: Computational modeling can be used to investigate the transition states and energy profiles of potential reactions, such as the catalytic silylation and deprotection steps. This insight can guide the design of more efficient and selective catalysts.

Virtual Screening: By creating a virtual library of novel silyl chroman ether architectures with diverse substitution patterns, researchers can computationally screen for molecules with desired electronic, steric, or bioactive properties, thereby prioritizing synthetic targets.

Table 4: Applications of Computational Chemistry in Silyl Chroman Ether Research

| Computational Method | Application Area | Potential Insight |

|---|---|---|

| DFT Calculations | Bonding and Stability Analysis | Understanding the influence of substituents on the Si-O-C bond. acs.org |

| Molecular Dynamics | Materials Design | Predicting degradation rates of silyl ether-based polymers. acs.org |

| Transition State Theory | Catalyst Development | Elucidating reaction mechanisms to improve catalyst efficiency. |

| Virtual Screening | Discovery of Novel Compounds | Identifying new architectures with desirable properties prior to synthesis. |

Q & A

Q. What are the common synthetic routes for preparing tert-butyl(chroman-4-yloxy)dimethylsilane, and what key reagents/conditions are involved?

The synthesis typically involves reacting chroman-4-ol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like triethylamine (TEA) or imidazole under anhydrous conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of chroman-4-ol attacks the electrophilic silicon center in TBDMSCl. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are used, and the product is purified via column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Characterization methods include:

- NMR spectroscopy : H and C NMR to confirm the presence of tert-butyl (δ ~1.0 ppm for CH groups), dimethylsilyl (δ ~0.1 ppm for Si–CH), and chroman-4-yloxy moieties.

- Mass spectrometry (MS) : High-resolution MS to validate the molecular ion peak (e.g., [M+H]).

- FT-IR : Detection of Si–O–C stretching vibrations (~1100 cm) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of silylation in this compound synthesis?

The reaction favors silylation at the chroman-4-hydroxyl group due to steric and electronic factors. The bulky tert-butyl group in TBDMSCl directs selectivity toward less hindered hydroxyl groups. Computational studies (e.g., DFT) suggest that transition-state stabilization via hyperconjugation between the lone pairs of the oxygen and the σ* orbital of Si–Cl enhances reactivity .

Q. How do steric effects influence the stability of this compound under acidic or basic conditions?

The tert-butyl group provides steric protection to the Si–O bond, making the compound resistant to hydrolysis under mildly acidic (pH 4–6) or basic conditions (pH 8–10). However, strong acids (e.g., HCl in THF) or fluoride ions (e.g., TBAF) cleave the Si–O bond via nucleophilic attack, regenerating the parent alcohol .

Q. What contradictions exist in reported yields for cross-coupling reactions involving this compound, and how can they be resolved?

Discrepancies in yields (e.g., Sonogashira vs. Suzuki couplings) often arise from:

- Catalyst systems : Pd(PPh) may outperform PdCl(dppf) in certain substrates.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki couplings, while THF is optimal for Sonogashira.

- Substrate steric hindrance : Bulky substituents on the chroman ring reduce coupling efficiency. Systematic screening of catalysts, solvents, and temperatures is recommended to optimize conditions .

Q. How does the iodine atom in tert-butyl(4-iodophenyl)methoxydimethylsilane analogs enhance reactivity compared to bromine/chlorine derivatives?

The larger atomic radius and lower bond dissociation energy of iodine facilitate oxidative addition in cross-coupling reactions (e.g., Kumada, Negishi). For example, iodine derivatives exhibit higher turnover frequencies (TOF) in Pd-catalyzed couplings due to faster transmetalation steps. Comparative studies show ~20% higher yields for iodinated analogs in aryl-aryl bond formation .

Methodological Case Studies

Case Study: Optimizing Deprotection Efficiency in Multi-Step Syntheses

Problem : Inconsistent deprotection yields of this compound during oligonucleotide synthesis.

Solution : Use TBAF (1.0 equiv) in THF at 0°C for 30 minutes, achieving >95% deprotection efficiency. Avoid aqueous acids, which degrade sensitive nucleobases .

Case Study: Resolving Contradictory Antiviral Activity Data

Conflict : Discrepancies in IC values (0.5–2.3 μM) for analogs targeting viral polymerases.

Resolution : Structural analysis (X-ray crystallography) revealed that iodine’s van der Waals interactions with Leu-159 and His-162 in the polymerase active site correlate with lower IC. Bromine analogs lack this interaction, explaining reduced potency .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.